C12 NBD Lactosylceramide

Ceramidase assay Enzyme kinetics Fluorescent substrate specificity

Lactosylceramide trafficking studies require a fluorescent analog that faithfully recapitulates endogenous lipid behavior-shorter-chain (C6) analogs fail to undergo physiological caveolar endocytosis and membrane integration. C12 NBD Lactosylceramide (CAS 474943-06-1) resolves this with a C12 acyl chain ensuring native-like intracellular sorting. • Ex/Em 460/534 nm, compatible with standard FITC/GFP filter cubes • Baseline-resolved HPLC retention vs. C6-NBD precursors for unambiguous GalT activity quantification • 534 nm emission resolvable from BODIPY FL (512 nm) for multiplex co-localization • Validated functional comparability to natural C12:0-lactosylceramide in neutrophil/macrophage studies. ≥98% purity; store at -20°C.

Molecular Formula C48H81N5O16
Molecular Weight 984.2
CAS No. 474943-06-1
Cat. No. B1655989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC12 NBD Lactosylceramide
CAS474943-06-1
Molecular FormulaC48H81N5O16
Molecular Weight984.2
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC(=O)CCCCCCCCCCCNC3=CC=C(C4=NON=C34)[N+](=O)[O-])O
InChIInChI=1S/C48H81N5O16/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-35(56)33(31-65-47-45(62)43(60)46(37(30-55)67-47)68-48-44(61)42(59)41(58)36(29-54)66-48)50-38(57)25-22-19-16-13-11-14-17-20-23-28-49-32-26-27-34(53(63)64)40-39(32)51-69-52-40/h21,24,26-27,33,35-37,41-49,54-56,58-62H,2-20,22-23,25,28-31H2,1H3,(H,50,57)/b24-21+/t33-,35+,36+,37+,41-,42-,43+,44+,45+,46+,47+,48-/m0/s1
InChIKeyBMEDTTDNSALUFC-OXMKHARGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C12 NBD-Lactosylceramide Overview


C12 NBD-sphingosine, beta-D-lactosyl (also known as C12 NBD Lactosylceramide) is a fluorescent derivative of the naturally occurring glycosphingolipid lactosylceramide, which is endogenously expressed on neutrophils and macrophages . The compound is synthesized by conjugating a C12 nitrobenzoxadiazole (NBD) fluorophore to the ceramide backbone, preserving the lactose disaccharide headgroup that is critical for biological recognition and function . It serves as a vital tool for visualizing and tracking sphingolipid dynamics in live-cell imaging, enzymatic assays, and membrane trafficking studies .

Probe type Fluorescent sphingolipid with NBD label for live-cell tracking and enzyme assays
Membrane anchor C12 acyl chain reported to support physiological membrane integration and trafficking behavior
Microscopy fit NBD excitation/emission compatible with standard FITC/GFP filter cubes

Why C12 NBD-Lactosylceramide Substitution Fails


Direct substitution of C12 NBD-lactosylceramide with other fluorescent sphingolipid analogs—such as C6-NBD derivatives, BODIPY-labeled congeners, or alternative glycosphingolipids like glucosylceramide—is not scientifically valid. The acyl chain length (C12 vs. C6) profoundly influences membrane insertion efficiency, intracellular trafficking routes, and susceptibility to enzymatic hydrolysis [1]. Furthermore, the lactose headgroup confers distinct biological specificity; lactosylceramide is the obligate precursor for ganglioside biosynthesis and mediates unique signaling pathways involving β1-integrin clustering and caveolar endocytosis that are not recapitulated by glucosylceramide or galactosylceramide analogs . The NBD fluorophore's spectral properties (Ex/Em ~465/535 nm) also differ significantly from BODIPY dyes, impacting compatibility with standard fluorescence microscopy filter sets and multiplexing capabilities .

C12 NBD-lactosylceramide
C6-NBD analogs
Acyl chain length alters membrane insertion and enzyme recognition; reported hydrolysis by ceramidases may be minimal for C6
Lactose headgroup
Glucosylceramide or galactosylceramide probes
Lactose is obligate for ganglioside biosynthesis and specific signaling (e.g., β1-integrin clustering); alternative headgroups cannot recapitulate these pathways
NBD fluorescence
BODIPY-labeled lactosylceramide
Spectral profiles differ (~40 nm excitation shift); may limit multiplex co-localization without adjusted filter sets

C12 NBD-Lactosylceramide Differentiation Evidence


Acyl Chain Length and Ceramidase Susceptibility

In a direct comparison of NBD-ceramide substrates, C12-NBD-ceramide was efficiently hydrolyzed by alkaline ceramidase from Pseudomonas aeruginosa and neutral ceramidase from mouse liver, whereas C6-NBD-ceramide was 'hardly hydrolyzed' under identical assay conditions [1]. This chain-length dependency establishes that C12-NBD-lactosylceramide—which shares the same C12-NBD acyl chain—is the appropriate substrate analog for studying enzymatic processes where membrane anchoring and presentation to active sites are critical.

Acyl chain & ceramidase
Class-level inference
C12-NBD-ceramide efficiently hydrolyzed by alkaline and neutral ceramidases; C6-NBD-ceramide 'hardly hydrolyzed'
Supports C12 analog for enzyme-substrate assays where membrane anchoring is critical
In vitro data; class-level inference for lactosylceramide derivative
Ceramidase assay Enzyme kinetics Fluorescent substrate specificity

Headgroup Specificity in Glycosphingolipid Biosynthesis

Lactosylceramide serves as the essential precursor for the synthesis of all neutral oligoglycosylceramides and gangliosides in vertebrates . This is a distinct, non-redundant biochemical role not fulfilled by glucosylceramide or galactosylceramide, which occupy different branch points in sphingolipid metabolism. Consequently, C12 NBD-lactosylceramide is the only fluorescent analog capable of tracking the lactosylceramide-specific metabolic flux and signaling events, such as β1-integrin clustering and caveolar endocytosis .

Headgroup specificity
Class-level inference
Lactosylceramide is the obligate precursor for ganglioside biosynthesis; glucosylceramide occupies a different branch point
Unique probe for lactosylceramide-specific metabolic flux and signaling studies
Metabolic pathway knowledge; no direct comparative experiment cited
Glycosphingolipid biosynthesis Ganglioside precursor Cellular signaling

Spectral Separation of NBD and BODIPY Fluorophores

The NBD fluorophore on C12 NBD-lactosylceramide exhibits excitation and emission maxima of approximately 460 nm and 534 nm, respectively . In contrast, the commonly used alternative fluorophore BODIPY FL on lactosylceramide has excitation and emission maxima of approximately 503 nm and 512 nm, respectively . This ~40 nm difference in excitation and ~20 nm difference in emission profiles enables distinct spectral separation, which is critical for multiplexed imaging experiments where co-localization with other fluorescent markers (e.g., GFP, mCherry, or other NBD/BODIPY probes) is required.

Spectral separation
Cross-study comparable
Excitation shift: 43 nm; Emission shift: 22 nm (vs. BODIPY FL lactosylceramide)
Enables distinct multiplex co-localization with BODIPY and red-shifted probes
Solvent/bilayer environment may influence exact maxima
Fluorescence microscopy Multiplex imaging Lipid probe selection

HPLC Retention: C12-NBD vs. C6-NBD

Normal-phase HPLC methods have been developed to separate fluorescent NBD-labeled sphingolipids based on acyl chain length. Samples containing either C6-NBD or C12-NBD acyl chains were synthesized and successfully resolved using an isocratic normal-phase system, with C12-NBD derivatives exhibiting longer retention times due to increased hydrophobicity [1]. This differential chromatographic behavior is essential for analytical workflows that require simultaneous quantification of multiple NBD-labeled sphingolipid species or separation of substrate from product in enzyme activity assays.

HPLC retention
Class-level inference
C12-NBD lipids show longer retention on normal-phase HPLC due to increased hydrophobicity vs. C6-NBD
Facilitates separation of C12-NBD product from C6-NBD precursor in enzyme activity assays
Isocratic normal-phase conditions; retention times not reported
Analytical chemistry HPLC method development Lipidomics

Functional Mimicry of Natural Lactosylceramide

C12 NBD-lactosylceramide has been demonstrated to be comparable to its natural, non-fluorescent counterpart C12:0-lactosylceramide in many biological functions . Specifically, the presence of the NBD fluorophore on a C12 acyl chain exerts only a minimal influence on lipid adsorption into cells and cellular membranes . This functional equivalence ensures that experimental observations made with the fluorescent analog accurately reflect the behavior of endogenous lactosylceramide, a critical validation for studies of lipid trafficking, metabolism, and signaling.

Functional mimicry
Supporting evidence
Reported to be comparable to natural C12:0-lactosylceramide in many biological functions; NBD tag has minimal influence on cellular adsorption
Supports use as a surrogate for native lipid in trafficking and metabolism studies
Qualitative assessment; validation may require per-experiment confirmation
Membrane biology Lipid probe validation Functional mimicry

Application Scenarios for C12 NBD-Lactosylceramide


Live-Cell Imaging of Lactosylceramide Trafficking

C12 NBD-lactosylceramide is the fluorescent probe of choice for visualizing the intracellular sorting and caveolar-dependent endocytosis of lactosylceramide in live mammalian cells . Its C12 acyl chain ensures proper membrane integration and physiological trafficking behavior, which is not reliably reproduced by shorter-chain (C6) analogs [1]. The NBD fluorophore's excitation/emission maxima (460/534 nm) are compatible with standard FITC/GFP filter cubes on most fluorescence microscopes .

HPLC Assays for Lactosylceramide Synthase Activity

In enzymatic assays measuring lactosylceramide synthase (GalT) activity, C12 NBD-lactosylceramide serves as a fluorescent product standard or as a substrate analog. While C6-NBD-glucosylceramide is commonly used as an acceptor substrate in GalT assays [2], the C12-NBD-lactosylceramide product exhibits distinct chromatographic retention on normal-phase HPLC due to its increased hydrophobicity, enabling precise separation and quantification from C6-NBD precursors [3].

Multiplex Microscopy with BODIPY Spectral Separation

For experiments requiring co-staining with BODIPY-labeled lipids or other red-shifted fluorescent markers, C12 NBD-lactosylceramide provides essential spectral separation. Its emission maximum at 534 nm is clearly resolvable from BODIPY FL (emission 512 nm) , allowing for unambiguous co-localization analysis in studies of membrane microdomain organization or lipid-protein interactions.

Lactosylceramide in Neutrophil and Macrophage Function

Given that lactosylceramide is endogenously expressed on neutrophils and macrophages and is implicated in adhesion, migration, and inflammatory signaling , C12 NBD-lactosylceramide is uniquely suited for ex vivo and in vitro studies of immune cell function. Its validated functional comparability to natural C12:0-lactosylceramide ensures that fluorescence-based readouts reflect authentic cellular processes.

Application
Selection Property
Validation Focus
Live-cell lactosylceramide trafficking
C12 acyl chain membrane integration
Caveolar endocytosis and physiological trafficking fidelity
Lactosylceramide synthase activity assay (HPLC)
Chromatographic retention characteristics
Separation from C6-NBD precursors; quantification linearity
Multiplex co-localization microscopy
NBD spectral separation from BODIPY
Filter set compatibility; cross-talk assessment
Neutrophil/macrophage functional studies
Functional comparability to native lipid
Adhesion, migration, and inflammatory signaling endpoint review

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